molecular formula C10H17ClN2 B1285201 tert-Butyl(2-pyridinylmethyl)amine hydrochloride CAS No. 1049712-99-3

tert-Butyl(2-pyridinylmethyl)amine hydrochloride

Cat. No.: B1285201
CAS No.: 1049712-99-3
M. Wt: 200.71 g/mol
InChI Key: DEFTVSKLICNGIQ-UHFFFAOYSA-N
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Description

tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl. It is a derivative of propanamine, featuring a pyridinylmethyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-pyridinylmethyl)amine hydrochloride typically involves the reaction of 2-methylpropanamine with 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

tert-Butyl(2-pyridinylmethyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The pyridinylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride
  • 2-Methyl-N-(2-pyridinylmethyl)benzamide
  • 4-Methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Uniqueness

tert-Butyl(2-pyridinylmethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a compound with significant potential in various biological and chemical applications. Its unique structure, characterized by a tert-butyl group attached to a 2-pyridinylmethyl amine, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H17ClN2
  • Molecular Weight : 200.71 g/mol
  • Solubility : Highly soluble in water due to its hydrochloride salt form.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The pyridinylmethyl group enhances its interaction with molecular targets, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential therapeutic applications.

Biological Activities

  • Antiparasitic Activity :
    • Research indicates that compounds similar to this compound exhibit strong antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. These compounds have shown IC50 values in the low nanomolar range, indicating potent activity against the parasite .
  • Enzyme Inhibition :
    • The compound has been investigated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3). While some derivatives exhibit weak inhibition of the plasmodial enzyme PfGSK-3, they still demonstrate significant antiparasitic activity, suggesting alternative mechanisms of action .
  • Antioxidant Properties :
    • Studies have highlighted the antioxidant capabilities of related compounds, which could be relevant for neuroprotective strategies. These compounds showed high antioxidant activity in assays such as ABTS and FRAP, indicating their potential in mitigating oxidative stress .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H17ClN2200.71 g/molAntiparasitic, enzyme inhibition
tert-Butyl(4-pyridinylmethyl)amine hydrochlorideC10H17ClN2200.71 g/molAntiparasitic, moderate enzyme inhibition
4-Amino-2,3-polymethylenequinolineC11H14N2174.25 g/molAntioxidant, AChE inhibition

Case Studies

  • Antiparasitic Efficacy :
    • A study demonstrated that certain derivatives of pyridine-based compounds significantly reduced the viability of P. falciparum at concentrations as low as 3 µM, with selectivity indices greater than 100 when compared to human cell lines .
  • Neuroprotective Potential :
    • In another investigation involving cholinesterase inhibition, related compounds exhibited mixed-type reversible inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFTVSKLICNGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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